molecular formula C21H26IN5O2 B052286 I BW A 844U CAS No. 116370-32-2

I BW A 844U

Cat. No.: B052286
CAS No.: 116370-32-2
M. Wt: 505.4 g/mol
InChI Key: AZWSEPNWIHTUNW-ONBQKKEBSA-N
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Description

I BW A 844U (CAS No. 116370-30-0) is a purine derivative with the molecular formula C₁₉H₂₉N₃O. Structurally, it is identified as 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-3,7-dihydro-1-propyl-1H-purine-2,6-dione (as per IUPAC nomenclature). This compound features a bicyclic purine core substituted with a cyclopentyl group at position 8, a propyl chain at position 1, and a 4-aminophenethyl moiety at position 3 . Its molecular weight is 315.46 g/mol, and it is typically synthesized for pharmacological research, though specific therapeutic indications remain undisclosed in publicly available literature.

Key physicochemical properties include:

  • LogP (partition coefficient): Estimated at ~2.5 (indicating moderate lipophilicity).
  • Solubility: Limited aqueous solubility (likely <0.1 mg/mL), necessitating formulation with solubilizing agents for in vivo studies.
  • Spectral data: Characteristic UV absorption peaks at 260–280 nm (purine backbone) and IR signatures for amine (-NH₂) and carbonyl (C=O) groups .

Properties

CAS No.

116370-32-2

Molecular Formula

C21H26IN5O2

Molecular Weight

505.4 g/mol

IUPAC Name

3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2

InChI Key

AZWSEPNWIHTUNW-ONBQKKEBSA-N

SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I

Isomeric SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I]

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I

Other CAS No.

116370-32-2

Synonyms

3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine
I BW A 844U
I-BW-A844U
I-BWA844U

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves several steps, starting with the preparation of the phenethylamine derivative. The iodination of the aromatic ring is typically achieved using iodine and a suitable oxidizing agent. The amino group is introduced through a nucleophilic substitution reaction.

Chemical Reactions Analysis

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

I BW A 844U belongs to the 8-substituted purine-2,6-dione class, sharing structural motifs with adenosine receptor antagonists and kinase inhibitors. Below is a comparative analysis with three analogues:

Table 1: Structural and Functional Comparison

Compound CAS No. Molecular Formula Key Substituents Pharmacological Target IC₅₀/EC₅₀ (nM) Solubility (mg/mL)
This compound 116370-30-0 C₁₉H₂₉N₃O 8-cyclopentyl, 3-(4-aminophenethyl) Undisclosed (research compound) N/A <0.1
Caffeine 58-08-2 C₈H₁₀N₄O₂ 1,3,7-trimethylxanthine Adenosine A₁/A₂A receptors ~10,000 21.7
Theophylline 58-55-9 C₇H₈N₄O₂ 1,3-dimethylxanthine Phosphodiesterase inhibitor ~30,000 8.3
DPCPX 102146-07-6 C₁₈H₂₅N₅O₂ 8-cyclopentyl, 1,3-dipropyl Adenosine A₁ receptor antagonist 0.4 0.05

Key Findings:

DPCPX, a structurally closer analogue (8-cyclopentyl, 1,3-dipropyl), exhibits nanomolar affinity for adenosine A₁ receptors. This compound’s 4-aminophenethyl substitution may alter binding kinetics or introduce off-target effects .

Solubility and Bioavailability :

  • This compound’s low solubility parallels DPCPX, necessitating lipid-based formulations for preclinical testing. In contrast, caffeine and theophylline’s higher solubility enables oral administration .

Synthetic Accessibility: this compound requires multi-step synthesis (e.g., Suzuki coupling for the 4-aminophenethyl group), whereas caffeine and theophylline are commercially mass-produced .

Comparison with Functionally Similar Compounds

This compound’s purine scaffold is shared with compounds modulating cell proliferation and inflammatory pathways .

Table 2: Functional Comparison with Anticancer Purine Analogues

Compound CAS No. Molecular Formula Therapeutic Use Mechanism of Action Toxicity (LD₅₀, mg/kg)
This compound 116370-30-0 C₁₉H₂₉N₃O Research compound Undisclosed N/A
6-Mercaptopurine 50-44-2 C₅H₄N₄S Leukemia Purine antagonist, DNA synthesis inhibition 500 (oral, rat)
Cladribine 4291-63-8 C₁₀H₁₂ClN₅O₃ Multiple sclerosis DNA chain termination, lymphocyte depletion 120 (IV, mouse)

Key Findings:

Mechanistic Divergence: this compound lacks the thiol or halogen substituents seen in 6-mercaptopurine and cladribine, which are critical for DNA incorporation and cytotoxicity. This suggests a non-cytotoxic mechanism, possibly allosteric enzyme modulation .

Safety Profile: No toxicity data are available for this compound, whereas 6-mercaptopurine’s narrow therapeutic index limits its use .

Q & A

Q. What are the key physicochemical properties of I BW A 844U that influence its reactivity in experimental conditions?

To characterize this compound, researchers should systematically measure:

  • Solubility : Use polar/nonpolar solvents under controlled temperatures (e.g., via shake-flask method).
  • Stability : Conduct thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess degradation thresholds .
  • Spectral Data : Employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural confirmation and purity (>95%) .

Q. How should experimental protocols be designed to synthesize and isolate this compound reproducibly?

  • Step 1 : Follow reaction conditions (solvent, temperature, catalysts) from peer-reviewed syntheses, ensuring stoichiometric ratios are validated via mass spectrometry .
  • Step 2 : Isolate the compound using column chromatography or recrystallization, with purity verified by HPLC .
  • Step 3 : Document all steps in supplementary materials, including raw spectral data and calibration curves, to enable replication .

Q. What criteria validate the identity and purity of this compound in new studies?

  • Identity : Cross-validate NMR/IR spectra with published data or computational simulations (e.g., DFT calculations) .
  • Purity : Use HPLC with UV/vis detection (λmax specific to this compound) and ensure a single peak with ≥95% area .
  • Novel Compounds : Provide elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers conduct a comprehensive literature review on this compound while avoiding terminology biases?

  • Strategy : Use Boolean operators (AND/OR/NOT) to search academic databases (e.g., SciFinder, PubMed) for synonyms like “this compound derivatives” or “structural analogs” .
  • Avoid Gaps : Cross-reference citations in seminal papers and prioritize studies with full methodological transparency .

Q. What ethical standards apply when publishing data on this compound’s biological activity?

  • Transparency : Disclose all data, including negative results, in supplementary materials .
  • Attribution : Cite original synthesis protocols and biological assay methodologies to avoid plagiarism .
  • Conflict of Interest : Declare funding sources and third-party collaborations in the acknowledgments section .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically resolved?

  • Step 1 : Perform a meta-analysis to assess heterogeneity across studies (e.g., variations in cell lines, dosing protocols) .
  • Step 2 : Replicate conflicting experiments under standardized conditions, controlling for variables like solvent purity and incubation time .
  • Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify significant outliers .

Q. What advanced statistical approaches are suitable for dose-response studies of this compound?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Bootstrap Analysis : Estimate confidence intervals for small sample sizes .
  • Machine Learning : Train models to predict activity based on structural descriptors (e.g., QSAR) .

Q. How can synthesis yields of this compound be optimized without compromising purity?

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Scale-Up Protocols : Validate reproducibility at pilot scales (1–10 mmol) with rigorous impurity profiling .

Q. What methodologies address the long-term stability of this compound in formulation studies?

  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and model degradation kinetics using Arrhenius equations .
  • Forced Degradation : Subject this compound to oxidative, photolytic, and hydrolytic stress to identify degradation pathways .
  • Analytical Comparability : Compare stability profiles across batches using principal component analysis (PCA) .

Q. How should researchers design cross-disciplinary studies to explore this compound’s mechanisms of action?

  • Integrate Omics Data : Combine transcriptomics/proteomics datasets to map signaling pathways affected by this compound .
  • Collaborative Frameworks : Establish written agreements with computational chemists for molecular docking studies, ensuring intellectual property clarity .
  • Preclinical Models : Use patient-derived xenografts (PDX) or organoids to validate findings in physiologically relevant systems .

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